2-chloro-2H-indazole

Descripción general

Descripción

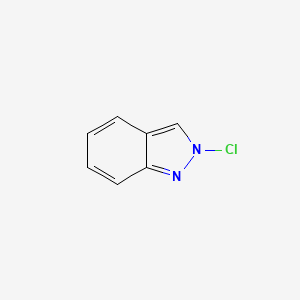

2-Chloro-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are found in various natural products and pharmaceuticals. The this compound structure consists of a benzene ring fused to a pyrazole ring, with a chlorine atom attached to the second position of the pyrazole ring.

Métodos De Preparación

The synthesis of 2-chloro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.

Análisis De Reacciones Químicas

2-Chloro-2H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2H-indazole-2-carboxylic acid, while substitution reactions can produce various 2-substituted indazole derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-2H-indazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

2-Chloro-2H-indazole can be compared with other indazole derivatives, such as:

1H-Indazole: This compound is more thermodynamically stable than 2H-indazole and is commonly used in drug development.

2H-Indazole: Similar to this compound, but without the chlorine atom, it serves as a precursor for various substituted indazoles.

3-Chloro-1H-indazole: Another chlorinated indazole derivative with different substitution patterns and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Actividad Biológica

2-Chloro-2H-indazole is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and the results of various studies that underscore its potential therapeutic benefits.

Overview of this compound

This compound is a heterocyclic compound that serves as a building block for synthesizing more complex molecules. Its structure allows it to interact with various biological targets, making it a valuable subject in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. This inhibition can lead to various physiological effects, including:

- Anticancer Activity : Inhibition of cancer cell growth through interference with signaling pathways.

- Anti-inflammatory Effects : Reduction of inflammation by inhibiting cyclooxygenase enzymes.

- Antimicrobial Properties : Activity against bacterial and fungal pathogens.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by disrupting critical cellular processes.

Antiprotozoal Activity

A series of studies have demonstrated the antiprotozoal activity of this compound derivatives against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis revealed that specific modifications enhance potency:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1 | 0.740 | Reference compound |

| 4 | 0.080 | Enhanced activity |

| 11 | 0.050 | Highest potency |

These results indicate that certain substituents on the phenyl ring significantly improve the antiprotozoal efficacy of the derivatives .

Antimicrobial Activity

In addition to its antiprotozoal effects, this compound has shown activity against various bacterial strains, including Escherichia coli and Salmonella enterica. Notably, some derivatives exhibited potency greater than standard antibiotics like metronidazole:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 18 | 3.807 | C. albicans |

| 23 | 15.227 | C. glabrata |

These findings highlight the potential of this compound derivatives as alternatives or adjuncts to existing antimicrobial therapies .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound derivatives:

- Study on Antiprotozoal Activity : A comprehensive study synthesized a series of indazole derivatives and evaluated their activity against protozoan parasites. The results indicated that modifications at the phenyl ring significantly enhanced antiprotozoal activity, with some compounds being more potent than traditional treatments .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of synthesized indazole derivatives revealed strong inhibitory effects against fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their mechanisms of action and guiding further optimization .

Propiedades

IUPAC Name |

2-chloroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXUWAXRJICVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315121 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-92-8 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.